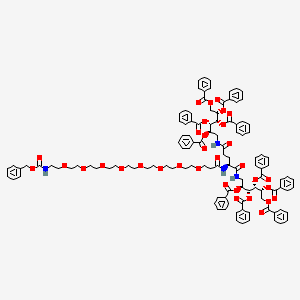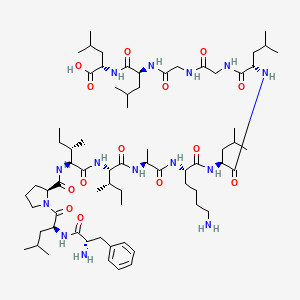
Pde3B-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pde3B-IN-1 is a selective inhibitor of phosphodiesterase 3B, an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate and cyclic guanosine monophosphate. These cyclic nucleotides are key regulators of many important physiological processes, including lipid metabolism, cardiac contractility, and vascular smooth muscle relaxation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pde3B-IN-1 involves a series of chemical reactions starting from commercially available precursors. The key steps include the formation of a boronic acid intermediate, which is then coupled with an appropriate aryl halide under Suzuki-Miyaura cross-coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The final product is purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Quality control measures, including high-performance liquid chromatography and mass spectrometry, ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pde3B-IN-1 primarily undergoes hydrolysis reactions due to its boronic acid moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at neutral to slightly acidic pH.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Produces the corresponding phenol and boric acid.
Oxidation: Yields the corresponding quinone or carboxylic acid.
Reduction: Results in the formation of the corresponding alcohol or amine.
Applications De Recherche Scientifique
Pde3B-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the role of phosphodiesterase 3B in various biochemical pathways.
Biology: Helps in understanding the regulation of cyclic nucleotide levels in cells and their impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in conditions like heart failure, obesity, and type 2 diabetes due to its role in lipid metabolism and cardiac function.
Industry: Utilized in the development of new pharmacological agents targeting phosphodiesterase enzymes.
Mécanisme D'action
Pde3B-IN-1 exerts its effects by selectively inhibiting phosphodiesterase 3B, leading to an increase in the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This elevation in cyclic nucleotide levels activates protein kinase A and protein kinase G, which in turn modulate various downstream signaling pathways. These pathways are involved in processes such as lipid metabolism, cardiac contractility, and vascular smooth muscle relaxation .
Comparaison Avec Des Composés Similaires
Milrinone: Another phosphodiesterase 3 inhibitor used clinically for heart failure.
Cilostazol: A phosphodiesterase 3 inhibitor used to treat intermittent claudication.
Enoximone: A phosphodiesterase 3 inhibitor with similar applications in cardiac care.
Uniqueness of Pde3B-IN-1: this compound is unique due to its high selectivity for phosphodiesterase 3B over other phosphodiesterase isoforms. This selectivity reduces the likelihood of off-target effects and enhances its potential therapeutic efficacy in conditions specifically involving phosphodiesterase 3B .
Propriétés
Formule moléculaire |
C23H26BN3O7 |
|---|---|
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
[3-[(4,7-dimethoxyquinoline-2-carbonyl)amino]-5-(1-methoxypropan-2-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C23H26BN3O7/c1-13(12-32-2)25-22(28)14-7-15(24(30)31)9-16(8-14)26-23(29)20-11-21(34-4)18-6-5-17(33-3)10-19(18)27-20/h5-11,13,30-31H,12H2,1-4H3,(H,25,28)(H,26,29) |
Clé InChI |
VWWHHDNDKJCDSN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)NC(=O)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC)C(=O)NC(C)COC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



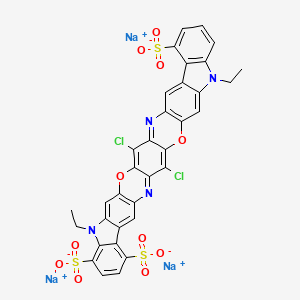

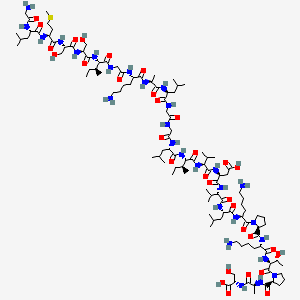
![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)
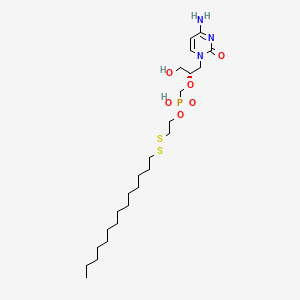
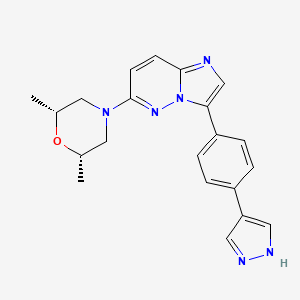
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)
![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)
![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)

